(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid

Description

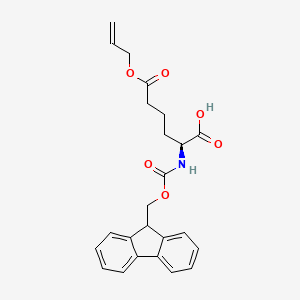

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid is a synthetic organic compound featuring an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group, a central amino acid backbone, and an allyloxy-oxohexanoic acid side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under basic conditions (e.g., piperidine) .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-prop-2-enoxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-2-14-30-22(26)13-7-12-21(23(27)28)25-24(29)31-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZBRNYLRGKRKC-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid, commonly referred to as Fmoc-Aad-OH, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Molecular Structure

- Molecular Formula : C24H27NO6

- Molecular Weight : 425.5 g/mol

- CAS Number : 159751-47-0

Structural Representation

The structure can be depicted as follows:

This structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its role in peptide synthesis and potential therapeutic applications.

The biological activity of Fmoc-Aad-OH is primarily attributed to its ability to modulate various biochemical pathways. It acts as a potential inhibitor of specific enzymes involved in metabolic processes, which can have implications in cancer therapy and metabolic disorders.

Research Findings

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, Fmoc derivatives have been investigated for their ability to induce apoptosis in tumor cells through the activation of caspases .

- Anti-inflammatory Properties : Preliminary research indicates that Fmoc-Aad-OH may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases .

- Neuroprotective Effects : Some derivatives of Fmoc compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting a potential application in conditions like Alzheimer's and Parkinson's disease .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Significant reduction in cell viability in breast cancer cell lines with IC50 values below 10 µM. |

| Study 2 | Investigate anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with Fmoc-Aad-OH. |

| Study 3 | Assess neuroprotective effects | Improved neuronal survival and reduced oxidative stress markers in a Parkinson's disease model. |

Toxicity and Safety Profile

While the compound shows promise, it is essential to consider its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, Fmoc-Aad-OH exhibits low toxicity; however, further studies are needed to establish a comprehensive safety profile .

Hazard Statements

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Scientific Research Applications

Structure

The compound features a fluorenylmethoxycarbonyl group, which is commonly used as a protective group in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(allyloxy)-6-oxohexanoic acid is in the synthesis of peptides. The Fmoc group allows for the protection of the amino group during peptide bond formation, facilitating the stepwise synthesis of complex peptides.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated that using Fmoc-protected amino acids can enhance the yield and purity of antimicrobial peptides. For instance, a study reported synthesizing a series of antimicrobial peptides using Fmoc chemistry, achieving high yields and specific activity against bacterial strains .

Drug Development

The compound's ability to form stable peptide bonds makes it valuable in drug development. It can be incorporated into peptide-based drugs that target specific biological pathways.

Case Study: Targeting Cancer Cells

In a recent study, researchers synthesized peptide analogs containing this compound to create targeted therapies for cancer treatment. These analogs showed improved binding affinity to cancer cell receptors compared to non-modified peptides .

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it can be linked to biomolecules such as antibodies or enzymes. This application is essential for developing targeted therapies and diagnostic tools.

Case Study: Antibody Drug Conjugates

Research has highlighted the use of this compound in creating antibody-drug conjugates (ADCs). These ADCs demonstrated enhanced specificity and reduced off-target effects in preclinical models .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of smart materials that respond to environmental stimuli.

Case Study: Responsive Polymers

A study explored incorporating this compound into polymer matrices, resulting in materials that exhibit controlled release properties under specific conditions .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related Fmoc-protected amino acids:

Key Observations :

- The allyloxy group in the target compound offers distinct reactivity compared to bulkier trityl (Mmt) or cyclohexylidene groups. Allyl-based protections are typically cleaved under palladium-catalyzed conditions, enabling orthogonal strategies in multi-step syntheses .

- Mmt and similar groups (e.g., in T66316) provide acid-labile protection, critical for sequential deprotection in SPPS .

Preparation Methods

Resin Functionalization and Initial Coupling

The synthesis typically begins with anchoring the first amino acid to a solid resin. Wang resin or 2-CTC resin is commonly used, with substitution degrees ranging from 0.1–0.6 mmol/g . For Fmoc-Lys(Alloc)-OH, the lysine residue is pre-protected with an allyloxycarbonyl (Alloc) group at the ε-amino position and an Fmoc group at the α-amino position. The resin is activated using a mixture of DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) , achieving coupling efficiencies >95%.

Sequential Deprotection and Elongation

The Fmoc group is removed using 20% piperidine in DMF , while the Alloc group is selectively cleaved via palladium-catalyzed deprotection . A protocol from specifies using 0.1–0.3 equivalents of Pd(PPh₃)₄ with 5–10 equivalents of morpholine in CH₂Cl₂ , completing the reaction in 10–30 minutes without side reactions. This orthogonal deprotection ensures precise chain elongation.

Solution-Phase Synthesis

Protection of Lysine Side Chains

In solution-phase synthesis, lysine’s ε-amino group is first protected with an Alloc group. This is achieved by reacting L-lysine with allyl chloroformate in a THF/water mixture under basic conditions (pH 8–9). The α-amino group is subsequently protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in DMF , yielding Fmoc-Lys(Alloc)-OH with >90% purity after recrystallization in MeOH/CH₂Cl₂ .

Carboxyl Group Activation

The carboxylic acid moiety is often activated as a tert-butyl ester for stability during synthesis. Deprotection is performed using TFA (trifluoroacetic acid) with scavengers like triisopropylsilane (TIS) to prevent side reactions.

Protection Group Strategies

Orthogonal Deprotection Sequences

The Fmoc/Alloc combination allows sequential deprotection:

-

Fmoc removal : 20% piperidine in DMF (2 × 5 minutes).

-

Alloc removal : Pd(PPh₃)₄/morpholine in CH₂Cl₂ (2 × 15 minutes).

This strategy minimizes racemization and simplifies purification, critical for large-scale production.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

Final purity is assessed via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA . Typical retention times for Fmoc-Lys(Alloc)-OH range from 12–14 minutes .

Mass Spectrometry

ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular integrity, with expected [M+H]⁺ at m/z 459.3 (C₂₅H₂₈N₂O₆).

Comparative Data Table

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Purity (HPLC) | ≥95% | ≥90% |

| Deprotection Time | 30 minutes | 2 hours |

| Scale-Up Feasibility | Excellent | Moderate |

Challenges and Optimization

Q & A

Basic: What are the key synthetic strategies for introducing the Fmoc-protected amino group in this compound?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced via carbodiimide-mediated coupling reactions, typically using reagents like HOBt (hydroxybenzotriazole) or DIC (diisopropylcarbodiimide) in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) . For example, describes the use of Fmoc-protected amino acids with NovaSyn TGR resin under inert conditions. Critical steps include:

- Pre-activation of the carboxylic acid group.

- Coupling at controlled temperatures (-10°C to 20°C) to minimize racemization.

- Use of tertiary amines (e.g., N-ethyl-N,N-diisopropylamine) to neutralize acidic byproducts.

Advanced: How can researchers optimize coupling efficiency during solid-phase synthesis to avoid incomplete reactions?

Coupling efficiency depends on resin choice, activation reagents, and reaction monitoring:

- Resin selection : NovaSyn TGR resin ( ) or Wang resin are preferred for their swelling properties and compatibility with Fmoc chemistry.

- Activation : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP for sterically hindered amino acids.

- Monitoring : Employ Kaiser tests (ninhydrin assay) or HPLC analysis (as in ) to detect unreacted amines.

- Solvent optimization : Anhydrous DMF with 0.1% piperazine improves solubility and reaction kinetics .

Basic: What analytical techniques are recommended to confirm the compound’s purity and structural integrity?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 260 nm (λmax for Fmoc group) to assess purity .

- MALDI-TOF Mass Spectrometry : Validates molecular weight (e.g., used this to confirm peptide amide synthesis).

- FT-IR Spectroscopy : Detects characteristic Fmoc C=O stretching (~1700 cm<sup>-1</sup>) and allyl ester vibrations (~1650 cm<sup>-1</sup>).

Advanced: How does the allyloxy group influence stability under acidic or basic conditions?

The allyl ester is labile under palladium-catalyzed deprotection (e.g., using Pd(PPh3)4 and nucleophiles like morpholine) but stable to moderate acids/bases. Key considerations:

- Acidic conditions : Avoid prolonged exposure to TFA (trifluoroacetic acid), which may cleave the ester prematurely.

- Basic conditions : Use mild bases (e.g., piperidine) for Fmoc removal without affecting the allyl group .

- Storage : Store under inert gas (N2 or Ar) at -20°C to prevent hydrolysis ( ).

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard).

- Spill management : Absorb with vermiculite/sand and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported stability data for Fmoc-protected compounds?

Discrepancies in stability (e.g., vs. 12) arise from solvent systems and storage conditions:

- Light sensitivity : Store in amber vials to prevent Fmoc degradation ( ).

- Moisture : Use molecular sieves in DMF or DCM to suppress hydrolysis.

- Temperature : Stability decreases above 25°C; monitor via periodic HPLC checks .

Basic: What purification methods are effective for isolating this compound post-synthesis?

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for crude mixtures.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials.

- Preparative HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water mobile phases .

Advanced: What mechanistic insights explain side reactions during allyl ester deprotection?

Side products (e.g., acrylates) form via β-hydride elimination if Pd catalysts are overused. Mitigation strategies:

- Catalyst loading : Limit Pd(PPh3)4 to 0.1–0.5 eq.

- Scavengers : Add thiols (e.g., 1,2-ethanedithiol) to quench residual Pd .

- Reaction monitoring : Track allyl group removal via <sup>1</sup>H NMR (disappearance of δ 5.8–6.0 ppm signals).

Basic: How should researchers handle discrepancies in reported toxicity data for similar Fmoc derivatives?

Cross-reference SDS classifications (e.g., vs. 6):

- Acute toxicity : Assume oral LD50 > 300 mg/kg (Category 4) unless specific data exists.

- Ecotoxicity : Treat as hazardous due to structural analogs ( ).

- Risk mitigation : Implement ALARA (As Low As Reasonably Achievable) exposure protocols .

Advanced: What strategies enable selective modification of the allyloxy group without cleaving the Fmoc protection?

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, aqueous/organic biphasic systems).

- Photocatalysis : Visible-light-mediated thiol-ene reactions preserve Fmoc stability.

- Enzymatic methods : Lipases or esterases selectively modify the allyl ester in buffered solutions (pH 7–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.